molecular formula C21H39NO7 B133380 (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid CAS No. 145401-47-4

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Katalognummer B133380
CAS-Nummer: 145401-47-4
Molekulargewicht: 417.5 g/mol
InChI-Schlüssel: UKUPHONHODZPDA-SDNWHVSQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid, commonly known as 14-Oxo-maR1, is a bioactive lipid mediator that is derived from omega-3 fatty acids. It is synthesized through the enzymatic conversion of docosahexaenoic acid (DHA) by the 12/15-lipoxygenase (LOX) pathway. 14-Oxo-maR1 has been found to exhibit potent anti-inflammatory and pro-resolving properties, making it a promising candidate for the treatment of various inflammatory diseases.

Wirkmechanismus

The anti-inflammatory and pro-resolving properties of 14-Oxo-maR1 are mediated through the activation of specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. Activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving pathways, leading to the resolution of inflammation and tissue repair.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and pro-resolving properties, 14-Oxo-maR1 has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of lipid metabolism, the regulation of ion channels and transporters, and the promotion of cell survival and proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 14-Oxo-maR1 is its potent anti-inflammatory and pro-resolving properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of 14-Oxo-maR1 is its relatively low stability, which can make it difficult to study in vitro and in vivo. Additionally, the synthesis of 14-Oxo-maR1 can be challenging and requires specialized expertise and equipment.

Zukünftige Richtungen

There are several future directions for research on 14-Oxo-maR1. These include the development of more stable analogs and derivatives of 14-Oxo-maR1, the identification of novel receptors and signaling pathways that mediate its effects, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 14-Oxo-maR1 and its potential use in the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of 14-Oxo-maR1 involves the enzymatic conversion of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by the 12/15-LOX pathway. This pathway involves the oxidation of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by 12-LOX or 15-LOX enzymes, which results in the formation of various bioactive lipid mediators, including 14-Oxo-maR1. The synthesis of 14-Oxo-maR1 can be enhanced by the use of specific LOX inhibitors or by the addition of exogenous 12-LOX or 15-LOX enzymes.

Wissenschaftliche Forschungsanwendungen

14-Oxo-maR1 has been extensively studied for its anti-inflammatory and pro-resolving properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, while promoting the clearance of apoptotic cells and debris. This makes it a promising candidate for the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, 14-Oxo-maR1 has been found to exhibit potent neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Eigenschaften

CAS-Nummer

145401-47-4

Produktname

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Molekularformel

C21H39NO7

Molekulargewicht

417.5 g/mol

IUPAC-Name

(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+

InChI-Schlüssel

UKUPHONHODZPDA-SDNWHVSQSA-N

Isomerische SMILES

CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(CO)(C(=O)O)N)O)O)O

SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O

Kanonische SMILES

CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O

Synonyme

Sphingofungin E

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.